molecular formula C11H12N2O B2388378 1-[(4-Methylphenyl)methoxy]imidazole CAS No. 320424-24-6

1-[(4-Methylphenyl)methoxy]imidazole

Cat. No.: B2388378
CAS No.: 320424-24-6
M. Wt: 188.23
InChI Key: LDCAVIQGSBUBHL-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methoxy]imidazole is a chemical compound with the molecular formula C11H12N2O. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. The compound is characterized by the presence of a 4-methylbenzyl group attached to the imidazole ring through an oxygen atom. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylphenyl)methoxy]imidazole typically involves the reaction of 4-methylbenzyl alcohol with imidazole in the presence of a suitable base and solvent. One common method involves the use of sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent. The reaction proceeds through the formation of an alkoxide intermediate, which then reacts with imidazole to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)methoxy]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as hydrogenated derivatives.

    Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

1-[(4-Methylphenyl)methoxy]imidazole has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)methoxy]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound can interact with cellular membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

1-[(4-Methylphenyl)methoxy]imidazole can be compared with other similar compounds, such as:

    1-[(4-methylphenyl)methoxy]-1H-imidazole: This compound has a similar structure but with a different substituent on the benzyl group.

    1-[(4-chlorobenzyl)oxy]-1H-imidazole: The presence of a chlorine atom instead of a methyl group imparts different chemical properties.

    1-[(4-nitrobenzyl)oxy]-1H-imidazole: The nitro group introduces electron-withdrawing effects, altering the compound’s reactivity.

Properties

IUPAC Name

1-[(4-methylphenyl)methoxy]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-10-2-4-11(5-3-10)8-14-13-7-6-12-9-13/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCAVIQGSBUBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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